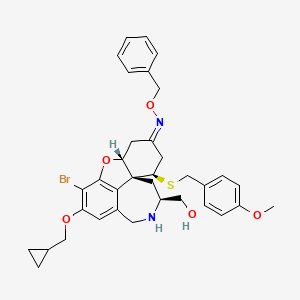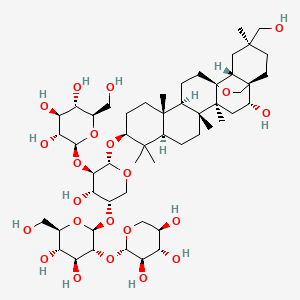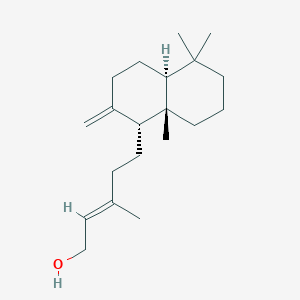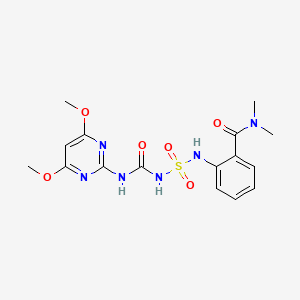
Orthosulfamuron
Overview
Description
Orthosulfamuron is a herbicide that is primarily used for controlling broad leaf weeds in paddy rice and sugar cane . It is a product of the company NIHON NOHYAKU CO., LTD . The major trade name for Orthosulfamuron is KELION .
Molecular Structure Analysis
Orthosulfamuron has the molecular formula C16H20N6O6S and a molecular weight of 424.43 g/mol . Its structure includes a pyrimidinyl ring attached to a sulfonylurea group .
Chemical Reactions Analysis
Orthosulfamuron, like other sulfonylurea herbicides, is known to undergo various chemical reactions in the environment. For example, it can be degraded by soil fungi such as Aspergillus niger . The major degradation pathways involve the hydrolytic cleavage of the sulfonylurea bridge and the cleavage of the N (urea bridge)–C (pyrimidinyl ring) bond .
Scientific Research Applications
Herbicide in Rice Cultivation
Orthosulfamuron is a herbicide used to control weeds, especially sedges, in rice . It is rapidly absorbed through both roots and leaves and translocated symplastically and apoplastically throughout the plant . It acts on the acetolactate synthase (ALS) enzymes, reducing the rate of branched chain amino acid synthesis and hence stopping cell division and plant growth .
Environmental Safety
Orthosulfamuron, a rice herbicide of the family pyrimidinyl sulfonylurea, causes ground water contamination for its moderate persistence and high water solubility . It may cause phytotoxicity and, thereby, affect the growth of succeeding crops .
Interaction with Soil Fungi
Keeping in view of the environmental safety, the interaction between orthosulfamuron and soil fungi was investigated . Ten different fungal species were found to survive in the soil containing orthosulfamuron at the level of 50 mg kg −1 .
Degradation by Aspergillus niger
Based on the previous research reports, Aspergillus niger was selected for the degradation study on orthosulfamuron in the sterilized soil . It exhibited concentration-depended degradation rate for orthosulfamuron, where the rate decreased with the increasing concentration of the herbicide .
Biochemical Processes
The structural elucidation of the five degradation products by liquid chromatography-mass spectroscopic analysis indicated that the fungal strain could degrade the herbicide through various biochemical processes . The major degradation of the herbicide took place through the hydrolytic cleavage of sulfonylurea bridge and cleavage of N (urea bridge)–C (pyrimidinyl ring) bond .
Recognition Mechanism
The rate and degradation pattern of orthosulfamuron found in the present study strongly imply the presence of a recognition mechanism for the substrate and a consequent metabolic response system in the A. niger strain isolated from the agricultural soil .
Mechanism of Action
Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides . It has been widely used in many rice-growing countries, including Bangladesh, India, Korea, Pakistan, the USA, and Vietnam . This article will delve into the mechanism of action of Orthosulfamuron, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Orthosulfamuron’s primary target is the plant enzyme, acetolactate synthase , also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are involved in the plant growth process .
Mode of Action
Orthosulfamuron inhibits the activity of ALS/AHAS . This inhibition blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine . These amino acids are essential for plant growth, and their deficiency leads to the cessation of cell division and plant growth .
Biochemical Pathways
The major biochemical pathway affected by Orthosulfamuron is the biosynthesis of branched-chain amino acids . The inhibition of ALS/AHAS enzyme disrupts this pathway, leading to a deficiency of valine, leucine, and isoleucine . This deficiency halts cell division and plant growth .
Pharmacokinetics
Orthosulfamuron is highly soluble in water and tends to be moderately persistent in the environment . It is rapidly absorbed through both roots and leaves and is translocated symplastically and apoplastically throughout the plant . Due to its high water solubility and moderate persistence, there is a high risk of leaching to groundwater .
Result of Action
The inhibition of the ALS/AHAS enzyme by Orthosulfamuron leads to a deficiency of essential branched-chain amino acids, which results in the cessation of cell division and plant growth . This effectively controls the growth of weeds, especially sedges, in rice fields .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Orthosulfamuron. Its high water solubility and moderate persistence make it prone to leaching, potentially leading to groundwater contamination . Moreover, it may cause phytotoxicity and affect the growth of succeeding crops . Therefore, the interaction between Orthosulfamuron and environmental factors, such as soil fungi, is crucial for environmental safety .
Safety and Hazards
properties
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPMNSCCRBWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034788 | |
| Record name | Orthosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes before boiling | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5) | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 at 22.0 °C | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.4X10-7 mm Hg at 20 °C at 25 °C | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides. Sulfamoylurea herbicides act through inhibition of branch-chain amino acid biosynthesis in plants. Orthosulfamuron's specific mode of action is through the inhibition of the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS). Inhibition of ALS/AHAS blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine, which are involved in the plant growth process. | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Very fine white powder with a tendency to form clumps | |
CAS RN |
213464-77-8 | |
| Record name | Orthosulfamuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213464-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthosulfamuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213464778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orthosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orthosulfamuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHOSULFAMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0AIV9EYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
157 °C | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



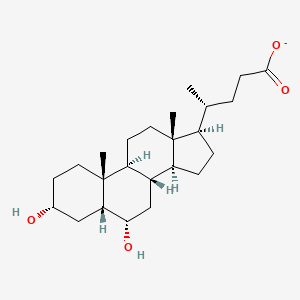
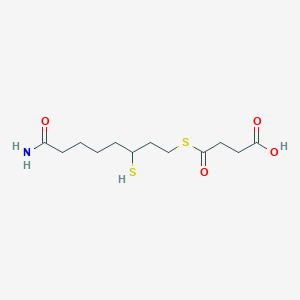
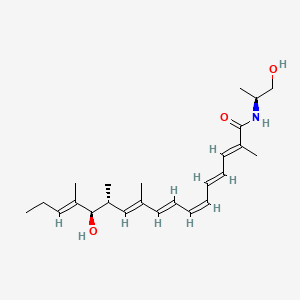
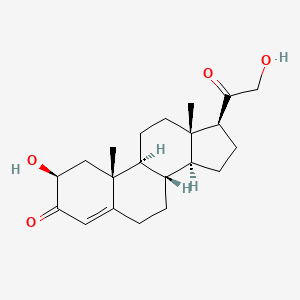
![uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)

![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
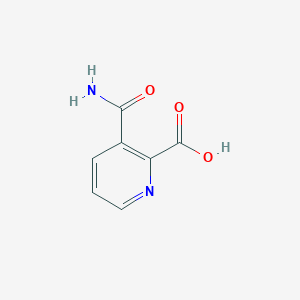
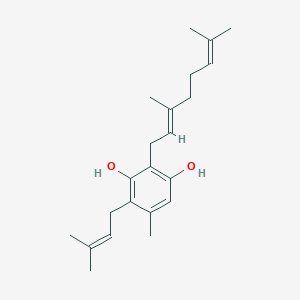
![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)
